molecular formula C17H19NO2 B12610520 4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline CAS No. 918163-04-9

4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline

Katalognummer: B12610520
CAS-Nummer: 918163-04-9
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: IBRLGXGMHXJNIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two methoxy groups and a phenyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline typically involves the reaction of 4,5-dimethoxyaniline with an appropriate alkylating agent under controlled conditions. One common method involves the use of prop-1-en-2-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Wirkmechanismus

The mechanism by which 4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups.

Eigenschaften

CAS-Nummer

918163-04-9

Molekularformel

C17H19NO2

Molekulargewicht

269.34 g/mol

IUPAC-Name

4,5-dimethoxy-N-phenyl-2-prop-1-en-2-ylaniline

InChI

InChI=1S/C17H19NO2/c1-12(2)14-10-16(19-3)17(20-4)11-15(14)18-13-8-6-5-7-9-13/h5-11,18H,1H2,2-4H3

InChI-Schlüssel

IBRLGXGMHXJNIQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1=CC(=C(C=C1NC2=CC=CC=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.